molecular formula C18H21F2N3OS B2991126 2,6-difluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946271-52-9

2,6-difluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2991126
CAS No.: 946271-52-9
M. Wt: 365.44
InChI Key: VJHFMBBVBZPGJE-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic benzamide derivative intended for research and development purposes in medicinal chemistry. This compound features a 2,6-difluorobenzamide scaffold, a motif present in compounds investigated for various biological activities, such as antibacterial agents . The molecular structure incorporates a thiophene heterocycle, a privileged scaffold in drug discovery known to contribute to binding affinity with diverse biological targets . Furthermore, the 4-methylpiperazinyl group is a common pharmacophore that can influence the physicochemical properties and receptor interaction profile of a molecule, potentially enhancing solubility and bioavailability for in vitro assays. As a research chemical, this benzamide derivative is a candidate for building chemical libraries for high-throughput screening against novel targets, including ion channels and receptors. For instance, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), a cysteine-loop receptor . Researchers can utilize this compound as a core structure for the synthesis and exploration of novel analogs to study structure-activity relationships (SAR). This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3OS/c1-22-6-8-23(9-7-22)16(13-5-10-25-12-13)11-21-18(24)17-14(19)3-2-4-15(17)20/h2-5,10,12,16H,6-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHFMBBVBZPGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular formula is C22H26F2N3OC_{22}H_{26}F_2N_3O, with a molecular weight of approximately 381.4 g/mol. The presence of fluorine and thiophene groups contributes to its unique properties and biological activities.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for tumor growth and proliferation.
  • Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Antitumor Activity

A series of studies have investigated the antitumor activity of this compound. Notably, it has been tested against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT116 (Colon Cancer)0.64PLK4 inhibition
KMS-12 BM (Multiple Myeloma)1.4Targeting Pim kinases
SNU16 (Gastric Cancer)77.4Inhibition of FGFR signaling

These findings suggest a promising profile for further development in cancer therapy.

Case Studies

  • Study on HCT116 Tumor Growth : In a mouse model, the compound demonstrated effective inhibition of tumor growth, indicating its potential as a novel clinical candidate for cancer therapy .
  • Pim Kinase Inhibition : Another study highlighted the compound's strong inhibitory activity against Pim kinases with IC50 values in the nanomolar range, further supporting its role in cancer treatment .

Safety and Toxicity

Assessment of cytotoxicity on normal human cells (HEK-293) showed that the compound exhibited low toxicity, making it a suitable candidate for further pharmacological evaluation .

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Triazole : The thiophen-3-yl group in the target compound may enhance π-π stacking interactions compared to triazole-containing analogs (e.g., compounds [7–9] in ), which rely on hydrogen bonding via NH groups .
  • Piperazine vs. Piperidine : The 4-methylpiperazine moiety likely improves solubility and bioavailability over bulkier or less polar groups, such as the propylpiperidine in .

Spectroscopic Data :

  • IR Spectroscopy :
    • Absence of C=O bands (~1663–1682 cm⁻¹) in triazole derivatives () contrasts with the persistent benzamide C=O in the target compound .
    • Thione tautomers (e.g., compounds [7–9]) show νC=S at 1247–1255 cm⁻¹, absent in the target compound due to its thiophene substituent .
  • NMR : The ethyl linker in the target compound would exhibit distinct CH₂ splitting patterns compared to rigid triazole or urea backbones in analogs .

Q & A

Basic: What synthetic routes are commonly employed to prepare 2,6-difluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide?

Answer:
The synthesis typically involves coupling the 2,6-difluorobenzamide core with a substituted ethylamine intermediate containing the 4-methylpiperazine and thiophene moieties. Key steps include:

  • Amide bond formation : Reacting 2,6-difluorobenzoyl chloride with a pre-synthesized ethylamine derivative (e.g., 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine) in dichloromethane or acetonitrile with a base like potassium carbonate .
  • Purification : Reverse-phase chromatography (e.g., 10%–40% methanol/0.1% aqueous formic acid gradient) yields pure product, with typical yields ranging from 27% to 61% depending on substituent reactivity .

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